N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-(4-Ethoxyphenyl) Azetidin-2-ones” involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .Molecular Structure Analysis
The molecular structure of a similar compound, “N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide”, has been reported. It has a molecular formula of C16H18N2O4S and a monoisotopic mass of 334.098724 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide”, have been reported. It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 87.9±0.4 cm3 .Scientific Research Applications
Environmental Impact and Ecotoxicology
Studies often focus on understanding the environmental fate, biodegradation, and ecotoxicological effects of chemical compounds, including surfactants and phenolic substances, which are widely used in industrial applications. For instance, research on nonylphenol ethoxylates (NPE) explores their breakdown products and aquatic toxicity, providing insights into the environmental behavior of similar compounds (Staples et al., 2004).
Antimicrobial and Antioxidant Properties
Phenolic compounds, including those derived from natural sources, are studied for their antimicrobial and antioxidant properties. This research contributes to the development of natural product-based food preservatives or treatments for various diseases, highlighting the potential of phenolic substances in health applications. For example, syringic acid, a phenolic compound, shows promise in biomedical and industrial fields due to its antioxidant and antimicrobial activities (Srinivasulu et al., 2018).
Advanced Materials and Chemical Synthesis
Research into novel materials and chemical synthesis methods often involves exploring the properties and applications of complex chemical compounds. This can include developing new synthetic routes, understanding reaction mechanisms, and designing materials with specific functions, such as photosensitive protecting groups for synthetic chemistry applications (Amit et al., 1974).
Environmental Remediation
Studies on the adsorption of phenolic substances and their derivatives from water using synthetic resins and low-cost natural adsorbents contribute to environmental remediation efforts. These research findings support the development of more efficient methods for removing pollutants from water, addressing environmental contamination issues (Lin & Juang, 2009).
Mechanism of Action
- Additionally, phenacetin functions as an antipyretic by decreasing the temperature set point in the brain .
- It is metabolized in vivo, with two possible reactions:
- In a minority of cases, the acetyl group is removed from the amine, yielding carcinogenic p-phenetidine. However, this reaction is rare .
Target of Action
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-17-10-8-16(9-11-17)21-26(22,23)20-14-12-19(13-15-20)25-18-6-4-3-5-7-18/h3-15,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAGTWBLSEGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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